molecular formula C18H20N2O5S2 B2358295 N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 900135-70-8

N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2358295
CAS RN: 900135-70-8
M. Wt: 408.49
InChI Key: KHRVEHWTJRXFPN-UHFFFAOYSA-N
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Description

“N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound with potential applications in various fields of research and industry. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of this compound is C18H20N2O5S2, and it has a molecular weight of 408.49. The structure features a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions. The pyrrolidine ring can be functionalized, and its different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

One study focused on the absorption, distribution, metabolism, and excretion (ADME) of GDC-0449 (vismodegib), a molecule structurally related to the chemical of interest. This research revealed extensive metabolism in rats and dogs, with major pathways involving oxidation and phase II conjugation processes. It highlighted the importance of understanding the metabolic fate of sulfonamide derivatives in the development of new drugs (Qin Yue et al., 2011).

Synthesis of Novel Compounds

Several studies have demonstrated the synthesis of novel sulfonamide compounds with potential antimicrobial and anticancer activities. For instance, novel sulfonamides containing N,N-diethyl-substituted amido moieties were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli (O. Ajani et al., 2012). Another study presented a new route to piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones, offering insights into the synthesis of complex molecules with potential biological activity (T. G. Back & K. Nakajima, 2000).

Development of New Materials

Research on polyamides and poly(amide-imide)s derived from various sulfonamide compounds has shown the potential for creating new materials with desirable thermal and solubility properties. For example, a series of polyamides were synthesized with improved yields and exhibited high thermal stability, suggesting applications in advanced material sciences (A. Saxena et al., 2003).

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-26(22,23)16-9-7-15(8-10-16)19-18(21)14-5-4-6-17(13-14)27(24,25)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRVEHWTJRXFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

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